1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione

Descripción general

Descripción

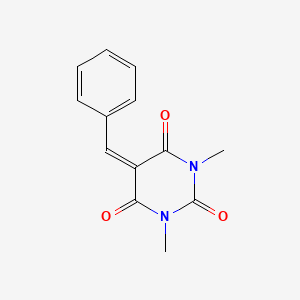

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of barbiturates. This compound is characterized by a pyrimidine ring structure with two methyl groups at positions 1 and 3, and a phenylmethylidene group at position 5. Barbiturates are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione can be synthesized through a multi-step process involving the condensation of 1,3-dimethylbarbituric acid with benzaldehyde. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the phenylmethylidene group. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or toluene .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the process by providing better heat and mass transfer .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced barbiturate derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thio derivatives.

Aplicaciones Científicas De Investigación

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a sedative or anesthetic agent due to its structural similarity to other barbiturates.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory effects and resulting in sedation or anesthesia. The compound binds to the barbiturate binding site on the GABA-A receptor, facilitating the opening of chloride channels and hyperpolarizing the neuronal membrane .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethylbarbituric acid: Lacks the phenylmethylidene group but shares the core pyrimidine structure.

Phenobarbital: Contains a phenyl group at position 5 but differs in the substitution pattern on the pyrimidine ring.

Thiopental: A sulfur-containing barbiturate with a different substitution pattern

Uniqueness

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is unique due to the presence of the phenylmethylidene group, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione, commonly known as a barbiturate derivative, exhibits a range of biological activities due to its structural characteristics. This compound belongs to the class of heterocyclic compounds and is recognized for its potential applications in medicinal chemistry, particularly as a central nervous system depressant. The unique structure of this compound allows for various interactions with biological systems, leading to diverse pharmacological effects.

Chemical Structure

The molecular formula of this compound is , and it features a pyrimidine ring with two methyl groups at positions 1 and 3 and a phenylmethylidene group at position 5. This configuration is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects involves modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It enhances GABA's inhibitory effects at the GABA-A receptor by binding to its barbiturate site. This interaction facilitates the opening of chloride channels, leading to hyperpolarization of neuronal membranes and subsequent sedation or anesthetic effects .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown that derivatives of this compound can exhibit significant activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these activities are notably low, indicating potent efficacy .

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| MRSA | 8 | High |

| Escherichia coli | 15 | Moderate |

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines including breast (MCF-7), colon (HT-29), and prostate (DU-145) cancers. The IC50 values for these activities suggest that it may serve as a lead compound for developing new anticancer agents .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MCF-7 | 20 | Moderate |

| HT-29 | 15 | High |

| DU-145 | 18 | Moderate |

Study on Antimicrobial Activity

In a controlled study evaluating the antimicrobial efficacy of this compound against clinical isolates of MRSA, researchers found that the compound demonstrated significant antibacterial activity with an MIC value of 8 µg/mL. This study highlighted the potential for this compound to be developed into an effective treatment for resistant bacterial infections .

Study on Anticancer Activity

Another study focused on the anticancer properties of the compound against various human cancer cell lines. The results indicated that the compound inhibited cell growth effectively with varying degrees of potency across different types of cancer cells. Notably, the compound exhibited an IC50 value of 15 µg/mL against HT-29 cells, suggesting a promising avenue for further research into its use as an anticancer agent .

Propiedades

IUPAC Name |

5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLSZXDOPRIZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=CC=C2)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382838 | |

| Record name | 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54459-73-3 | |

| Record name | 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.